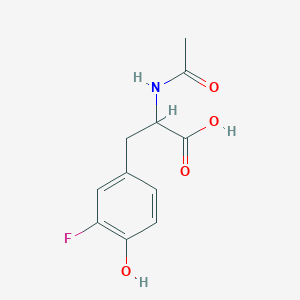

2-Acetamido-3-(3-Fluor-4-hydroxyphenyl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

“N-Acetyl-3-Fluor-DL-Tyrosin” wird in der Proteomforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um die Proteinstruktur, -interaktionen und -funktion in einem Hochdurchsatzverfahren zu untersuchen.

Biosynthese von Proteinen

“3-Fluor-DL-Tyrosin” wird für Tyrosin in der Biosynthese von Proteinen wie β-Galactosidasen (Escherichia coli), Bakteriorhodopsin und intestinalen Mikrovillus-Enzymen, Aminopeptidase N verwendet . Es hilft, die Wirkung von halogenierten Tyrosinen auf die Proteineigenschaften zu untersuchen.

Arzneimittelentwicklung

Diese Verbindung gehört zu den Phenylpropansäuren, die Verbindungen sind, deren Struktur einen Benzolring enthält, der mit einer Propansäure konjugiert ist . Solche Verbindungen haben potenzielle Anwendungen in der Arzneimittelentwicklung.

Chemische Synthese

“N-Acetyl-3-Fluor-DL-Tyrosin” kann in der chemischen Synthese verwendet werden . Chemische Synthese ist der Prozess der Verwendung von zwei oder mehr Atomen (oder Molekülen) zur Bildung eines Produkts, wobei die Atome oder Moleküle oft unterschiedliche Typen sind.

Materialwissenschaft

Im Bereich der Materialwissenschaft kann diese Verbindung verwendet werden, um die Eigenschaften von Materialien und ihr Verhalten unter verschiedenen Bedingungen zu untersuchen .

Chromatographie

“N-Acetyl-3-Fluor-DL-Tyrosin” kann in der Chromatographie verwendet werden , einer Labortechnik zur Trennung eines Gemisches in seine Einzelkomponenten.

Wirkmechanismus

Target of Action

The primary target of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-DL-tyrosine, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function or activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not fully understood. Given its target, it is likely involved in pathways related to oxidative stress and cellular defense mechanisms . Its influence on these pathways could have downstream effects on cellular health and survival .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its target, it may have a role in protecting cells from oxidative damage. More research is needed to confirm this and understand the full range of its effects .

Biologische Aktivität

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-acetyl-3-fluorotyrosine, is a compound that has garnered interest in biological and pharmacological research due to its structural similarity to amino acids and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, biochemical pathways involved, and relevant case studies.

- Molecular Formula : C₁₁H₁₂FNO₄

- Molecular Weight : 241.22 g/mol

- CAS Number : 219858-64-7

- Purity : Typically ≥ 95% .

Target Proteins

The primary target of 2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is believed to be mitochondrial superoxide dismutase (MnSOD), an enzyme crucial for mitigating oxidative stress in cells. By interacting with this protein, the compound may alter its activity, thereby influencing cellular defense mechanisms against oxidative damage .

Mode of Action

The compound's interaction with MnSOD suggests a potential role in enhancing cellular resilience to oxidative stress. This interaction may lead to increased scavenging of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not fully elucidated, its involvement in oxidative stress response and cellular defense mechanisms is well-documented. The compound may play a role in:

- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes.

- Cellular Survival : Potentially improving cell viability under stress conditions.

Antioxidant Properties

Research indicates that derivatives of compounds similar to 2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid exhibit significant antioxidant activities. For instance, studies have shown that certain derivatives can effectively scavenge free radicals and reduce cell viability in cancer cell lines, indicating potential anticancer properties .

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of various derivatives on A549 non-small cell lung cancer (NSCLC) cells. Some compounds reduced cell viability by over 50% while sparing non-cancerous Vero cells, suggesting selective cytotoxicity .

- The most promising derivative showed potent antioxidant properties in DPPH radical scavenging assays, highlighting its potential as an anticancer agent .

-

Antimicrobial Activity :

- Another study focused on the antimicrobial properties of related compounds against multidrug-resistant pathogens. Certain derivatives demonstrated significant activity against strains like MRSA and vancomycin-resistant Enterococcus faecalis . This underscores the potential for developing new antimicrobial agents based on the chemical scaffold of 2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

Eigenschaften

IUPAC Name |

2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYBRSLAYCIMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568144 |

Source

|

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219858-64-7 |

Source

|

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.